molecular formula C8H11NO2 B1209612 3-propylidene-Delta1-pyrroline-5-carboxylic acid

3-propylidene-Delta1-pyrroline-5-carboxylic acid

Cat. No.: B1209612
M. Wt: 153.18 g/mol
InChI Key: KTLGOFUVPVQNON-UHFFFAOYSA-N
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Description

2H-Pyrrole-2-carboxylicacid, 3,4-dihydro-4-propylidene- is a natural product found in Streptomyces lincolnensis with data available.

Scientific Research Applications

Enzymatic Synthesis and Biological Activity 3-propylidene-Delta1-pyrroline-5-carboxylic acid is notable for its role in the metabolism of proline, ornithine, and glutamic acid. It's typically synthesized chemically, yielding a mix of d- and l-stereoisomers. However, an enzymatic synthesis method exclusively produces the biologically active l-stereoisomer, highlighting its metabolic significance and potential for preparative scale synthesis (Smith, Downing, & Phang, 1977).

Inhibition of Plant P5C Reductase In plants, this compound is associated with the inhibition of delta1-pyrroline-5-carboxylate reductase, an enzyme integral to proline biosynthesis. This inhibition hints at potential herbicidal applications, suggesting a role in agricultural research (Forlani, Giberti, Berlicki, Petrollino, & Kafarski, 2007).

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-propylidene-2,3-dihydropyrrole-2-carboxylic acid

InChI

InChI=1S/C8H11NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h3,5,7H,2,4H2,1H3,(H,10,11)

InChI Key

KTLGOFUVPVQNON-UHFFFAOYSA-N

SMILES

CCC=C1CC(N=C1)C(=O)O

Canonical SMILES

CCC=C1CC(N=C1)C(=O)O

Synonyms

3-propylidene-delta(1)-pyrroline-5-carboxylic acid
PDPCA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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